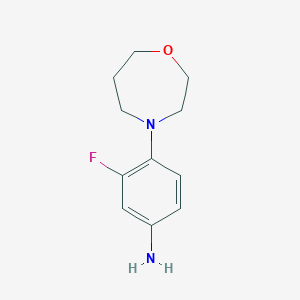
3-Fluoro-4-(1,4-oxazepan-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(1,4-oxazepan-4-yl)aniline is a chemical compound with the molecular formula C11H14FN2O. It is characterized by the presence of a fluorine atom at the third position and an oxazepane ring attached to the fourth position of the aniline ring.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoroaniline with 1,4-oxazepane under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
3-Fluoro-4-(1,4-oxazepan-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may yield amines or alcohols .
科学的研究の応用
3-Fluoro-4-(1,4-oxazepan-4-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxazepane ring can provide structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
3-Fluoro-4-morpholinoaniline: This compound has a morpholine ring instead of an oxazepane ring and is used as an intermediate in the synthesis of the antibiotic linezolid.
3-Fluoro-4-piperidinylaniline: This compound has a piperidine ring and is studied for its potential biological activity.
Uniqueness
3-Fluoro-4-(1,4-oxazepan-4-yl)aniline is unique due to the presence of the oxazepane ring, which can confer different chemical and biological properties compared to similar compounds. This structural difference can affect the compound’s reactivity, stability, and interaction with biological targets .
生物活性
3-Fluoro-4-(1,4-oxazepan-4-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of both a fluorinated aniline and a 1,4-oxazepane ring structure suggests unique interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C11H12FN3O, with a molecular weight of approximately 219.23 g/mol. The compound features a fluorine atom which enhances its lipophilicity and may influence its interaction with biological membranes.
The mechanism of action for this compound is hypothesized to involve:
- Interaction with Receptors : The oxazepane ring may facilitate binding to specific receptors or enzymes by mimicking natural substrates.
- Covalent Bond Formation : The aniline group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, related compounds demonstrated significant biofilm inhibition with IC50 values ranging from 6.25 to 25.0 μg/mL against various bacterial strains . The compound's ability to form Schiff bases enhances its antimicrobial efficacy.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.97 |
| Linezolid | Staphylococcus aureus | 15.93 |
Antiproliferative Activity
In vitro studies have shown that derivatives of the compound exhibit antiproliferative effects against several cancer cell lines. For example, modifications to the oxazepane structure have resulted in enhanced activity against HeLa (cervical carcinoma) and CEM (human T lymphocyte) cells.
Case Studies
A literature review highlighted the potential of oxazepane derivatives in treating neurodegenerative and psychiatric disorders. These compounds have shown monoamine reuptake inhibitory activity, suggesting their use in conditions such as depression and anxiety disorders .
Case Study: Neurodegenerative Disorders
A study explored the effects of oxazepane derivatives on neuroprotection in models of Alzheimer's disease. The compounds demonstrated significant neuroprotective effects by modulating glutamate receptor activity, which is crucial for neuronal survival .
特性
CAS番号 |
918137-43-6 |
|---|---|
分子式 |
C11H15FN2O |
分子量 |
210.25 g/mol |
IUPAC名 |
3-fluoro-4-(1,4-oxazepan-4-yl)aniline |
InChI |
InChI=1S/C11H15FN2O/c12-10-8-9(13)2-3-11(10)14-4-1-6-15-7-5-14/h2-3,8H,1,4-7,13H2 |
InChIキー |
WJUDAZSPXBWHIG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCOC1)C2=C(C=C(C=C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















